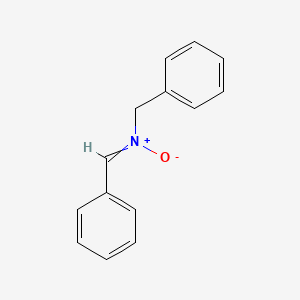
Benzenemethanamine,N-(phenylmethylene)-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine,N-(phenylmethylene)-, N-oxide is an organic compound that belongs to the class of amine oxides These compounds are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenemethanamine,N-(phenylmethylene)-, N-oxide can be synthesized through the oxidation of benzylbenzylideneamine. The most common reagent used for this oxidation is hydrogen peroxide. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods: In an industrial setting, the production of benzylbenzylideneamine oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Benzenemethanamine,N-(phenylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: It can be reduced back to benzylbenzylideneamine under specific conditions.
Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles, often under basic conditions.
Major Products: The major products formed from these reactions include different amine oxides, hydroxylamines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenemethanamine,N-(phenylmethylene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of new pharmaceuticals.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzylbenzylideneamine oxide exerts its effects involves the interaction of the nitrogen-oxygen bond with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which play a role in oxidation-reduction reactions. The compound’s ability to participate in these reactions makes it valuable in both chemical and biological contexts.
Comparison with Similar Compounds
N-Benzylideneaniline: Similar in structure but lacks the oxygen atom bonded to nitrogen.
Pyridine N-oxide: Another amine oxide with a different aromatic ring structure.
N-Methylmorpholine N-oxide: A commonly used oxidant in organic synthesis.
Uniqueness: Benzenemethanamine,N-(phenylmethylene)-, N-oxide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
UBINNYMQZVKNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


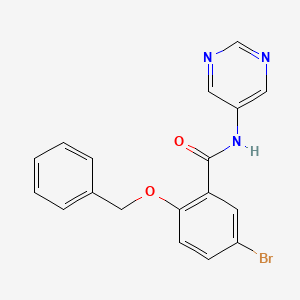
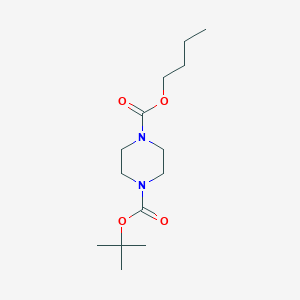
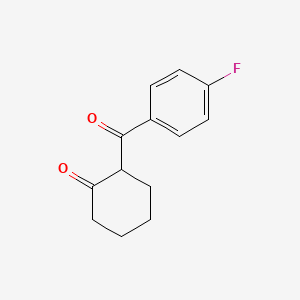

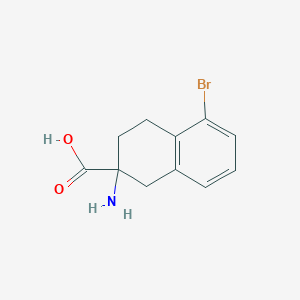
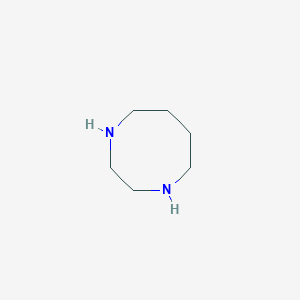
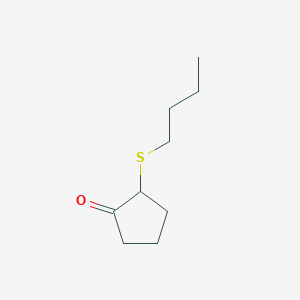
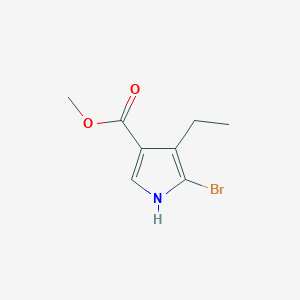
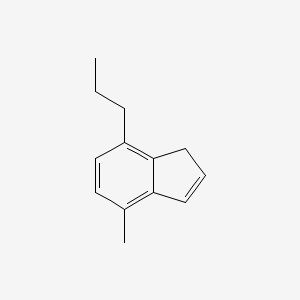
![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)
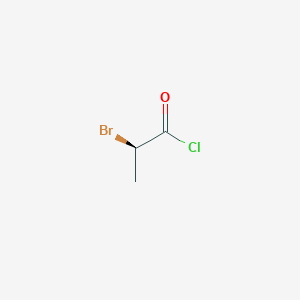
![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)
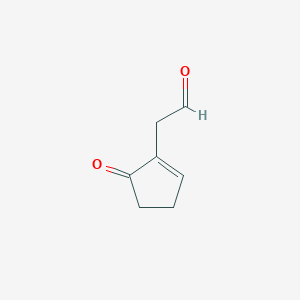
![N-[2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethyl]-2-methyl-benzamide](/img/structure/B8675410.png)
